molecular formula C11H11NO B14823152 2-Cyclopropoxy-3-methylbenzonitrile

2-Cyclopropoxy-3-methylbenzonitrile

Cat. No.: B14823152
M. Wt: 173.21 g/mol
InChI Key: DQBOYULDZOBBSK-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-methylbenzonitrile is a benzonitrile derivative featuring a cyclopropoxy substituent at the 2-position and a methyl group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropoxy group, which can influence reactivity, metabolic stability, and binding affinity in biological systems. The nitrile group enhances polarity and may participate in hydrogen bonding or serve as a precursor for further functionalization.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-8-3-2-4-9(7-12)11(8)13-10-5-6-10/h2-4,10H,5-6H2,1H3

InChI Key

DQBOYULDZOBBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of ionic liquids as solvents and catalysts has been explored to achieve greener and more sustainable synthesis routes .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents (Position) CAS Number Key Features
2-Cyclopropoxy-3-methylbenzonitrile -O-cyclopropyl (2), -CH₃ (3), -CN (1) Not Available Benchmark compound for comparison
2-(Cyclopropylmethoxy)-5-fluoro-4-boronitrile -OCH₂cyclopropyl (2), -F (5), -Bpin (4), -CN (1) 2377609-55-5 Boronic ester for Suzuki coupling
2-(Cyclopropylmethoxy)-5-fluoroaniline -OCH₂cyclopropyl (2), -F (5), -NH₂ (1) Not Available Amine group for electrophilic substitution

Notes:

  • Cyclopropoxy vs. Cyclopropylmethoxy : The target compound’s cyclopropoxy group (-O-cyclopropyl) differs from analogs with cyclopropylmethoxy (-OCH₂cyclopropyl), which introduces additional methylene spacers. This reduces steric hindrance but increases conformational flexibility.
  • Substituent Effects : The 3-methyl group in the target compound enhances lipophilicity compared to the 5-fluoro substituent in analogs, which improves metabolic stability but may reduce aqueous solubility.

Physicochemical Properties

  • Polarity: The nitrile group in this compound increases polarity relative to non-cyano analogs (e.g., 2-(cyclopropylmethoxy)-5-fluoroaniline). However, the cyclopropoxy group’s electron-donating nature may slightly offset this effect.
  • Stability : Cyclopropane rings are strain-resistant but prone to ring-opening under acidic or oxidative conditions. In contrast, boronic ester-containing analogs (e.g., 2377609-55-5) are sensitive to hydrolysis but enable cross-coupling reactions.

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